molecular formula C15H12INO2 B3114380 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile CAS No. 200957-10-4

3-Iodo-4-(4-methoxybenzyloxy)benzonitrile

Cat. No. B3114380
Key on ui cas rn: 200957-10-4
M. Wt: 365.16 g/mol
InChI Key: RHHOOKQXNYCXGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06071927

Procedure details

Iodine (21. g, 84 mmol) was added to a solution of 4-cyanophenol (10.0 g, 84 mmol) and sodium hydrogen carbonate (7.06 g, 84 mmol) in water (100 mL) and the mixture was stirred at room temperature for 24 h. The solid was collected, washed with water and dried in vacuo. The solid was dissolved in tetrahydrofuran (100 mL) and triphenylphosphine (14.4 g, 55 mmol) and 4-methoxybenzyl alcohol (8.3 g, 60 mmol) were added. Diethyl azodicarboxylate (8.5 mL, 55 mmol) was added slowly and the mixture was stirred at room temperature for 16 h. The mixture was poured into sodium hydrogen carbonate solution (saturated, 200 mL) and extracted with ethyl acetate (2×200 mL). The combined organic fractions were dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was purified by flash column chromatography on silica gel to give the title compound (3.38 g). 1H NMR (250 MHz, CDCl3) δ 8.05 (1H, d, J 2.0 Hz), 7.57 (1H, dd, J 2.0, 8.5 Hz), 7.38 (2H, d, J 6.8 Hz), 6.79-6.96 (3H, m), 5.14 (2H, s), and 3.82 (3H, s).
Quantity
84 mmol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.06 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step Two
Quantity
8.3 g
Type
reactant
Reaction Step Two
Name
Diethyl azodicarboxylate
Quantity
8.5 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I:1]I.[C:3]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)#[N:4].C(=O)([O-])O.[Na+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH3:36][O:37][C:38]1[CH:45]=[CH:44][C:41]([CH2:42]O)=[CH:40][CH:39]=1.N(C(OCC)=O)=NC(OCC)=O>O>[I:1][C:7]1[CH:6]=[C:5]([CH:10]=[CH:9][C:8]=1[O:11][CH2:42][C:41]1[CH:44]=[CH:45][C:38]([O:37][CH3:36])=[CH:39][CH:40]=1)[C:3]#[N:4] |f:2.3|

Inputs

Step One
Name
Quantity
84 mmol
Type
reactant
Smiles
II
Name
Quantity
10 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)O
Name
Quantity
7.06 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
14.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
8.3 g
Type
reactant
Smiles
COC1=CC=C(CO)C=C1
Step Three
Name
Diethyl azodicarboxylate
Quantity
8.5 mL
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in tetrahydrofuran (100 mL)
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 16 h
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
IC=1C=C(C#N)C=CC1OCC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.38 g
YIELD: CALCULATEDPERCENTYIELD 15.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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